Suc-Gly-Gly-Phe-Pna
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-Succinyl-Gly-Gly-Phe-p-nitroanilide is chymotrypsin, a type of protease . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins into smaller peptides .
Mode of Action
N-Succinyl-Gly-Gly-Phe-p-nitroanilide interacts with chymotrypsin by serving as a substrate . The compound is cleaved by the enzyme, resulting in the release of p-nitroaniline .
Biochemical Pathways
The cleavage of N-Succinyl-Gly-Gly-Phe-p-nitroanilide by chymotrypsin is part of the broader proteolysis pathway, which is essential for protein digestion and turnover . The downstream effects include the generation of smaller peptides and amino acids that can be used by the body for various biological functions.
Result of Action
The molecular effect of N-Succinyl-Gly-Gly-Phe-p-nitroanilide’s action is the release of p-nitroaniline upon cleavage by chymotrypsin . This can be measured spectrophotometrically at 405 nm . On a cellular level, this contributes to the process of protein digestion and turnover.
Biochemical Analysis
Biochemical Properties
N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins. The interaction between N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound can bind to certain receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide can modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling . By affecting kinase activity, this compound can alter the phosphorylation status of key proteins, leading to changes in gene expression and cellular behavior. Furthermore, N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide can bind to the active site of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby affecting metabolic pathways. Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Gly-Phe-Pna involves the stepwise coupling of amino acids and the attachment of the p-nitroaniline group. The process typically starts with the protection of amino groups using suitable protecting groups. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . The final step involves the deprotection of the amino groups and the attachment of the p-nitroaniline group using a condensing agent like POCl3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Suc-Gly-Gly-Phe-Pna primarily undergoes enzymatic hydrolysis reactions. It is a substrate for proteases, which cleave the peptide bond between phenylalanine and p-nitroaniline, releasing p-nitroaniline .
Common Reagents and Conditions
The enzymatic hydrolysis of this compound is typically carried out in buffered solutions at optimal pH and temperature conditions for the specific protease being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected and quantified spectrophotometrically .
Scientific Research Applications
Suc-Gly-Gly-Phe-Pna is widely used in scientific research for the following applications:
Biochemistry: It is used to measure the activity of proteases like chymotrypsin and Streptomyces griseus protease B.
Molecular Biology: The compound is used in assays to study protein-protein interactions and enzyme kinetics.
Medicine: It is used in diagnostic assays to detect protease activity in biological samples.
Comparison with Similar Compounds
Suc-Gly-Gly-Phe-Pna is unique due to its specific substrate properties for chymotrypsin and Streptomyces griseus protease B. Similar compounds include:
N-Succinyl-L-phenylalanine-p-nitroanilide: Another substrate for chymotrypsin with similar properties.
N-Benzoyl-Phe-Val-Arg-p-nitroanilide: A substrate for trypsin-like proteases.
N-Glutaryl-L-phenylalanine p-nitroanilide: Used for measuring the activity of other proteases.
These compounds share similar structural features but differ in their specificity for different proteases, making this compound a valuable tool for studying chymotrypsin and Streptomyces griseus protease B .
Properties
IUPAC Name |
4-[[2-[[2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIUBWVKZQDOG-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68982-90-1 | |
Record name | N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68982-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Succinylglycyl-phenylalanine-4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068982901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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